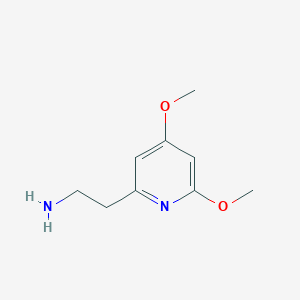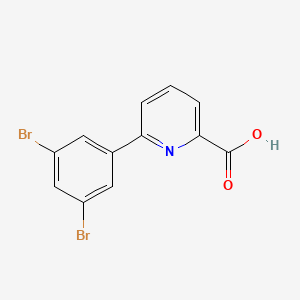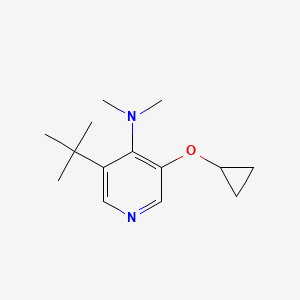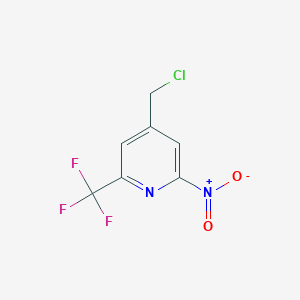
4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the vapor-phase reaction, which allows for the efficient incorporation of the trifluoromethyl group . The reaction conditions often include the use of chlorine gas and specific temperature controls to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale vapor-phase reactions, where the reaction parameters are optimized for maximum yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents is crucial in this process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development and other biological applications. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Fluoro-2-nitro-6-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Comparison: 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine is unique due to the combination of the chloromethyl, nitro, and trifluoromethyl groups in the pyridine ring. This combination imparts distinct reactivity and physicochemical properties compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and biological activity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H4ClF3N2O2 |
|---|---|
Molecular Weight |
240.57 g/mol |
IUPAC Name |
4-(chloromethyl)-2-nitro-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-3-4-1-5(7(9,10)11)12-6(2-4)13(14)15/h1-2H,3H2 |
InChI Key |
WPISDWWXKCGGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


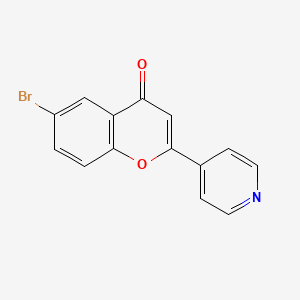
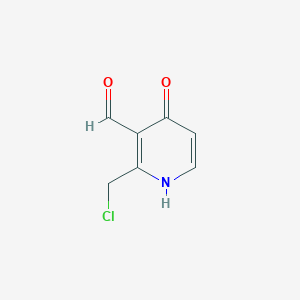
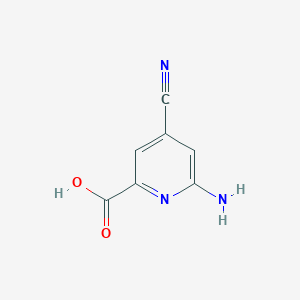
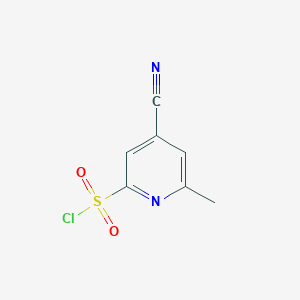
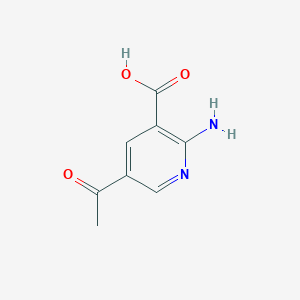
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
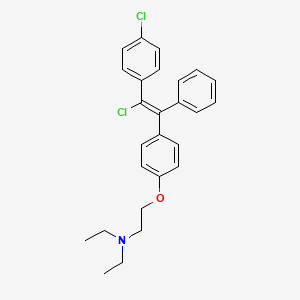

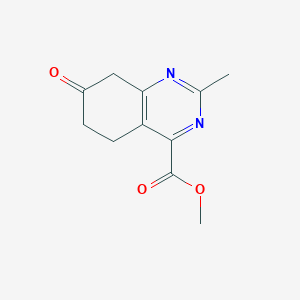
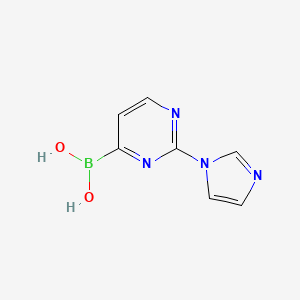
![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)
